molecular formula C21H28N2O B14503907 6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile CAS No. 63279-35-6

6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile

Cat. No.: B14503907
CAS No.: 63279-35-6
M. Wt: 324.5 g/mol
InChI Key: NKICKYLAOAQVOU-UHFFFAOYSA-N
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Description

6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile is an organic compound with the molecular formula C21H28N2O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a long aliphatic chain with an amine group attached to the naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its naphthalene core.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile involves its interaction with molecular targets through its amine and nitrile groups. These functional groups can form hydrogen bonds and participate in various chemical interactions, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarbonitrile: A simpler derivative of naphthalene with a nitrile group.

    6-(Decyloxy)naphthalene-2-carbonitrile: Similar structure but lacks the amine group.

Uniqueness

6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile is unique due to the presence of both a long aliphatic chain and an amine group, which confer distinct chemical and physical properties. This combination makes it versatile for various applications in scientific research and industry.

Properties

CAS No.

63279-35-6

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

6-(10-aminodecoxy)naphthalene-2-carbonitrile

InChI

InChI=1S/C21H28N2O/c22-13-7-5-3-1-2-4-6-8-14-24-21-12-11-19-15-18(17-23)9-10-20(19)16-21/h9-12,15-16H,1-8,13-14,22H2

InChI Key

NKICKYLAOAQVOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OCCCCCCCCCCN)C=C1C#N

Origin of Product

United States

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